![molecular formula C20H20OSe B15158252 1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- CAS No. 820963-12-0](/img/structure/B15158252.png)
1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- is a complex organic compound characterized by the presence of a seleno group attached to a cyclobutene ring
Vorbereitungsmethoden
The synthesis of 1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- involves several steps. One common synthetic route includes the reaction of a cyclobutene derivative with a seleno compound under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the seleno group, yielding a simpler cyclobutene derivative.
Substitution: The phenylmethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding the role of selenium in biological systems.
Industry: Used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
Wirkmechanismus
The mechanism by which 1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- exerts its effects involves the interaction of the seleno group with various molecular targets. Selenium is known to participate in redox reactions, and the compound may influence cellular processes by modulating oxidative stress pathways. The cyclobutene ring structure also allows for unique interactions with enzymes and other proteins, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- include:
Phenylacetone: A simpler ketone with a phenyl group, lacking the seleno and cyclobutene features.
Benzyl methyl ketone: Another related compound with a phenyl group but without the seleno and cyclobutene structures.
1-Phenyl-2-propanone: Similar in having a phenyl group but differs in the absence of the seleno and cyclobutene components.
The uniqueness of 1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- lies in its combination of a seleno group and a cyclobutene ring, which imparts distinct chemical and biological properties not found in the simpler analogs.
Eigenschaften
CAS-Nummer |
820963-12-0 |
|---|---|
Molekularformel |
C20H20OSe |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
1-(2-benzylselanyl-3-phenylcyclobut-2-en-1-yl)propan-1-one |
InChI |
InChI=1S/C20H20OSe/c1-2-19(21)18-13-17(16-11-7-4-8-12-16)20(18)22-14-15-9-5-3-6-10-15/h3-12,18H,2,13-14H2,1H3 |
InChI-Schlüssel |
YXSATDUTIBOALJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CC(=C1[Se]CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



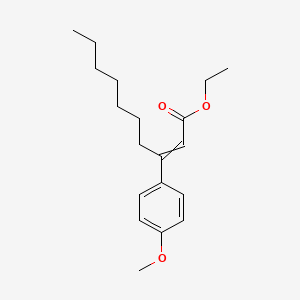
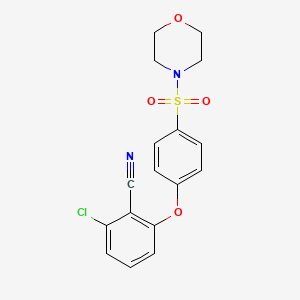
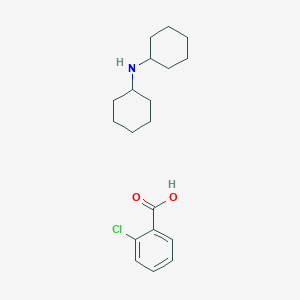
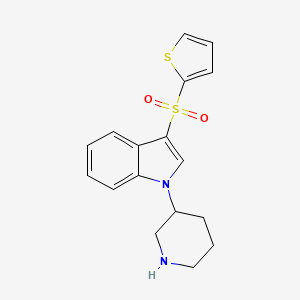
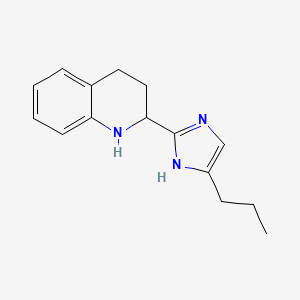
![1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)

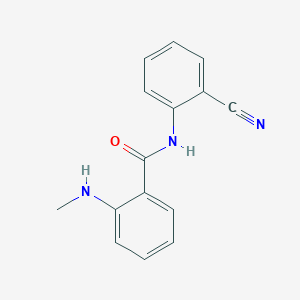
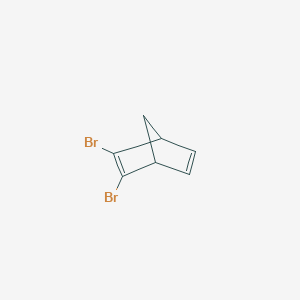
![(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid](/img/structure/B15158251.png)
![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B15158259.png)

![1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI)](/img/structure/B15158270.png)
